2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-thiophen-3-ylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c11-7-10-4-1-2-9(10)8-3-5-12-6-8/h3,5-7,9H,1-2,4H2 |
InChI Key |
NILCHPIWQQJEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: 2-(Thiophen-3-yl)pyrrolidine-1-carboxylic acid
Reduction: 2-(Thiophen-3-yl)pyrrolidine-1-methanol
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites .
Comparison with Similar Compounds
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O, mg/mL) |
|---|---|---|---|
| 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde | 195.27 | 98–102 | 5.2 |
| 2-(Thiophen-2-yl)pyrrolidine-1-carbaldehyde | 195.27 | 105–108 | 4.8 |
| 2-(Furan-3-yl)pyrrolidine-1-carbaldehyde | 179.19 | 85–88 | 15.0 |
Table 2. Structural Parameters from SHELX Refinement
| Compound | C–S Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|
| 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde | 1.70 | 45 |
| 2-(Thiophen-2-yl)pyrrolidine-1-carbaldehyde | 1.73 | 30 |
Biological Activity
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a pyrrolidine ring, a thiophene moiety, and an aldehyde functional group. This combination contributes to its diverse chemical reactivity and potential biological activities, making it an interesting subject for pharmacological research. The compound has been studied for its interactions with various biological targets, particularly in the context of drug development for conditions such as diabetes and cancer.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 181.25 g/mol
- Structural Features :
- Pyrrolidine ring: A five-membered nitrogen-containing ring.
- Thiophene moiety: A five-membered ring containing sulfur.
- Aldehyde functional group: Contributes to reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde exhibits significant biological activity, particularly in pharmacological contexts. Notable findings include:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. This suggests a role in metabolic processes, particularly those related to glucose metabolism.
- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may inhibit specific enzymes involved in cancer progression, pointing towards the potential use of this compound in cancer therapy.
Interaction Studies
Interaction studies employing molecular docking and crystallography have elucidated how 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde interacts at a molecular level. These studies have revealed:
- Binding Affinity : The compound shows promising binding affinity with several biological targets, which may lead to significant modulation of enzyme activities related to critical biochemical pathways.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine | Pyrrolidine with Thiophene | Contains a methyl group enhancing biological activity |
| 3-Fluoro-3-(thiophen-2-yl)pyrrolidine | Pyrrolidine with Fluorine | Exhibits different reactivity due to fluorine |
| 2-(3-Methylpyridin-2-yl)pyrrolidine | Pyrrolidine with Pyridine | Different nitrogen heterocycle affecting properties |
Case Studies and Research Findings
Several studies have highlighted the biological activity of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde:
- Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs. For instance, compounds synthesized from similar scaffolds showed IC values ranging from 60–80 μg/mL against COX enzymes, indicating potential therapeutic applications in inflammation-related conditions .
- Anticancer Studies : Research has focused on the compound's ability to inhibit cancer cell growth. In one study, derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation while sparing normal cells .
Q & A
Q. Example Refinement Metrics :
| Parameter | Value | Acceptable Range |
|---|---|---|
| R1 (all data) | 0.045 | <0.05 |
| wR2 | 0.121 | <0.15 |
| CCDC Deposition | 1481979 (analog) | See |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : NMR should show distinct pyrrolidine ring protons (δ 1.5–2.5 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm). Use -DEPT to confirm the carbaldehyde carbon (δ ~200 ppm) .
- IR : Validate the aldehyde group (C=O stretch ~1700 cm) and thiophene C-S vibrations (600–800 cm) .
- HRMS : Ensure molecular ion ([M+H]) matches theoretical mass within 3 ppm error .
Advanced: How to design experiments to study the compound’s reactivity in cross-coupling reactions?
Answer:
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in varying solvents (DMF, THF) to optimize coupling efficiency .
- Kinetic monitoring : Use in situ NMR or LC-MS to track intermediate formation (e.g., boronate esters in Suzuki reactions).
- Computational support : Perform DFT calculations (e.g., Gaussian) to predict reaction barriers for thiophene vs. pyrrolidine activation sites .
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.21, 12.45, 14.78 |
| α, β, γ (°) | 90, 105.3, 90 |
| Rint | 0.032 |
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood due to potential aldehyde volatility .
- Storage : Keep under argon at –20°C to prevent oxidation.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
